Methyl 2,3-dihydroxy-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dihydroxy-4-nitrobenzoate, also known as methyl gallate, is a compound that belongs to the family of esters. It is a yellow crystalline powder that is soluble in water and organic solvents. Methyl gallate is widely used in the food and pharmaceutical industries due to its antioxidant and antimicrobial properties. In
Mechanism Of Action
The mechanism of action of Methyl 2,3-dihydroxy-4-nitrobenzoate gallate is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. Methyl gallate has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical And Physiological Effects
Methyl gallate has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and inhibit the growth of cancer cells. Methyl gallate has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 2,3-dihydroxy-4-nitrobenzoate gallate in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to obtain pure samples of Methyl 2,3-dihydroxy-4-nitrobenzoate gallate due to its tendency to form complexes with other compounds.
Future Directions
There are several future directions for research on Methyl 2,3-dihydroxy-4-nitrobenzoate gallate. One area of interest is its potential use as a food preservative and natural antioxidant. Another area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of Methyl 2,3-dihydroxy-4-nitrobenzoate gallate and to explore its potential applications in various fields.
Synthesis Methods
Methyl gallate can be synthesized by the esterification of gallic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
Methyl gallate has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Methyl gallate has also been investigated for its potential use as a food preservative and as a natural alternative to synthetic antioxidants.
properties
CAS RN |
183005-93-8 |
---|---|
Product Name |
Methyl 2,3-dihydroxy-4-nitrobenzoate |
Molecular Formula |
C8H7NO6 |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
methyl 2,3-dihydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,10-11H,1H3 |
InChI Key |
RIWPIWXMYJKCNW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
synonyms |
Benzoic acid, 2,3-dihydroxy-4-nitro-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.